molecular formula C9H8N4 B8535827 5-(Pyridazin-4-yl)pyridin-2-amine

5-(Pyridazin-4-yl)pyridin-2-amine

Cat. No.: B8535827
M. Wt: 172.19 g/mol
InChI Key: SWLNBYFSGBMOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pyridazin-4-yl)pyridin-2-amine is a heteroaromatic compound featuring a pyridine core substituted with an amine group at position 2 and a pyridazine ring at position 4. Pyridazine, a six-membered ring with two adjacent nitrogen atoms, introduces unique electronic and steric properties compared to other substituents. While direct references to this compound are absent in the provided evidence, analogs with similar pyridin-2-amine scaffolds and diverse substituents offer insights into its hypothetical properties and applications.

Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

5-pyridazin-4-ylpyridin-2-amine

InChI

InChI=1S/C9H8N4/c10-9-2-1-7(5-11-9)8-3-4-12-13-6-8/h1-6H,(H2,10,11)

InChI Key

SWLNBYFSGBMOCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=CN=NC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity and physicochemical properties of pyridin-2-amine derivatives are heavily influenced by substituents. Key comparisons include:

Table 1: Substituent Variations and Their Implications
Compound Name Substituent at Position 5 Key Features Reference
5-(Pyridazin-4-yl)pyridin-2-amine (Target) Pyridazine Electron-deficient ring; potential for dual hydrogen bonding N/A
PQR309 (5-(4,6-Dimorpholino-triazin-2-yl)-pyridin-2-amine) 4,6-Dimorpholino-1,3,5-triazine Pan-class I PI3K/mTOR inhibitor; balanced mTOR/PI3K targeting
5-(4-Methylpiperazin-1-yl)pyridin-2-amine 4-Methylpiperazine Enhanced solubility; potential CNS penetration due to piperazine moiety
5-(Trifluoromethyl)pyridin-2-amine derivatives Trifluoromethyl, alkoxy groups Improved metabolic stability and lipophilicity
5-(Organoboron)pyridin-2-amine Tetramethyl-dioxaborolan-2-yl Suzuki-Miyaura coupling precursor; used in further functionalization

Key Findings :

  • PQR309 demonstrates balanced PI3K/mTOR inhibition with blood-brain barrier penetration, highlighting the importance of morpholino-triazine substituents in CNS-targeted therapies.
  • Piperazine-containing derivatives (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine) are synthetically versatile intermediates for kinase inhibitors.
  • Pyridazine’s electron-deficient nature in the target compound may enhance binding to ATP pockets in kinases, similar to triazine-based inhibitors.

Insights :

  • The target compound’s pyridazine substituent may require tailored conditions (e.g., palladium catalysis) for efficient coupling.
  • Morpholino and triazine groups in PQR309 are introduced via sequential SNAr reactions under mild conditions.

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